Cathepsin L-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

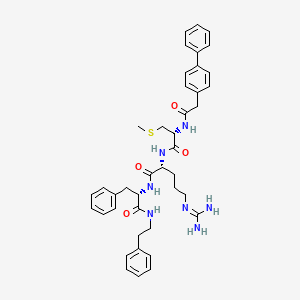

Molecular Formula |

C41H49N7O4S |

|---|---|

Molecular Weight |

735.9 g/mol |

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |

InChI |

InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1 |

InChI Key |

UYRQVAFRIYOHSH-SBPNQFBHSA-N |

Isomeric SMILES |

CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Canonical SMILES |

CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

sequence |

XRF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cathepsin L Inhibitor Z-Phe-Phe-Fluoromethylketone (Z-FF-FMK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover. Its dysregulation has been implicated in a variety of pathological processes, including cancer progression, neurodegenerative diseases, and viral entry. This has made Cathepsin L a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of a potent and widely used Cathepsin L inhibitor, Z-Phe-Phe-Fluoromethylketone (Z-FF-FMK). While the specific compound "Cathepsin L-IN-3" was not explicitly identified in the literature, Z-FF-FMK is a well-characterized inhibitor that aligns with the likely profile of such a molecule.

Chemical Properties and Structure

Z-FF-FMK is a peptide-based irreversible inhibitor of Cathepsin L. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

| Synonyms | Cathepsin L Inhibitor I, Z-Phe-Phe-FMK, Z-FF-FMK |

| Molecular Formula | C₂₇H₂₇FN₂O₄[1] |

| Molecular Weight | 462.5 g/mol |

Mechanism of Action

Z-FF-FMK acts as an irreversible inhibitor of Cathepsin L by forming a covalent bond with the active site cysteine residue (Cys25). The fluoromethylketone (FMK) group is a key electrophilic "warhead" that reacts with the nucleophilic thiol group of the cysteine in the enzyme's active site. This covalent modification permanently inactivates the enzyme.

The inhibitory process can be visualized as a targeted inactivation of the enzyme's catalytic machinery.

References

An In-Depth Technical Guide to Tripeptide-Sized Cathepsin L Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin L and its Inhibition

Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in various physiological processes, including intracellular protein degradation, antigen presentation, and hormone processing. However, the dysregulation of Cathepsin L activity has been implicated in a range of pathologies, such as cancer metastasis, rheumatoid arthritis, and viral infections, making it a significant therapeutic target.

Tripeptide-sized inhibitors are a class of small molecules designed to specifically interact with the active site of Cathepsin L, thereby blocking its proteolytic activity. These inhibitors often feature a peptide backbone that mimics the natural substrates of the enzyme, coupled with an electrophilic "warhead" that covalently modifies the catalytic cysteine residue in the active site.

Profile of a Representative Inhibitor: Z-Phe-Phe-FMK

Z-Phe-Phe-FMK (Z-Phe-Phe-fluoromethylketone) is a selective and irreversible inhibitor of Cathepsin L. Its structure consists of a dipeptide (Phe-Phe) capped with a benzyloxycarbonyl (Z) group and a fluoromethylketone warhead. This compound serves as an excellent model for understanding the properties and evaluation of tripeptide-sized Cathepsin L inhibitors.

Quantitative Data

The inhibitory potency and selectivity of Z-Phe-Phe-FMK and other representative tripeptide-sized inhibitors are summarized in the tables below.

| Inhibitor | Target | IC50 | Ki | Inhibition Type | Reference |

| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | 15 µM | - | Irreversible | |

| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | - | Kinact = 200,000 M⁻¹s⁻¹ | Irreversible | |

| SID 26681509 | Cathepsin L | 56 nM | 0.89 nM | Reversible, Competitive | |

| MDL28170 (Z-Val-Phe-CHO) | Cathepsin L | 2.5 nM | - | - |

Table 1: In vitro inhibitory activity of selected Cathepsin L inhibitors.

| Inhibitor | Cathepsin L | Cathepsin B | Cathepsin S | Reference |

| Z-Phe-Tyr(tBu)-diazomethylketone | Kinact = 200,000 M⁻¹s⁻¹ | Kinact = 10.3 M⁻¹s⁻¹ | Kinact = 30 M⁻¹s⁻¹ | |

| SID 26681509 | IC50 = 56 nM | IC50 = 8.442 µM | IC50 = 618 nM |

Table 2: Selectivity profile of representative Cathepsin L inhibitors.

Mechanism of Action

Z-Phe-Phe-FMK and similar peptidylketone inhibitors act as irreversible covalent inhibitors. The peptide portion of the inhibitor directs it to the active site of Cathepsin L. The electrophilic fluoromethylketone "warhead" then reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys25), forming a stable covalent bond. This effectively and permanently inactivates the enzyme.

Mechanism of irreversible inhibition of Cathepsin L.

Experimental Protocols

Synthesis of a Tripeptide-sized Inhibitor (General Protocol)

The synthesis of peptidyl fluoromethylketones like Z-Phe-Phe-FMK generally involves solid-phase or solution-phase peptide synthesis followed by the introduction of the fluoromethylketone warhead. A general synthetic approach is outlined below.

General synthesis workflow for a tripeptide-sized inhibitor.

A detailed, specific synthesis protocol would be dependent on the exact chemical structure of the target inhibitor and can be adapted from literature procedures for similar compounds.

In Vitro Cathepsin L Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against purified Cathepsin L.

Materials:

-

Purified human Cathepsin L

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Test inhibitor (e.g., Z-Phe-Phe-FMK) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360-400 nm, Emission: 460-505 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In the microplate, add the following to each well:

-

Assay Buffer

-

Test inhibitor at various concentrations (final DMSO concentration should be ≤1%).

-

Purified Cathepsin L enzyme.

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using the plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell-Based Assay for Cathepsin L Activity

This protocol measures the effect of an inhibitor on Cathepsin L activity within a cellular context.

Materials:

-

Cancer cell line known to express Cathepsin L (e.g., human neuroblastoma SKN-SH)

-

Cell culture medium and reagents

-

Test inhibitor

-

Lysis Buffer

-

Cathepsin L activity assay kit (as per the in vitro protocol)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Perform the in vitro Cathepsin L inhibition assay using the cell lysates as the enzyme source.

-

Normalize the Cathepsin L activity to the total protein concentration.

In Vivo Xenograft Model for Efficacy Testing

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a Cathepsin L inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor induction

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Biological Context

Cathepsin L is involved in several signaling pathways that are critical in both normal physiology and disease. Its inhibition can therefore have wide-ranging effects.

Role in Cancer Progression

In cancer, secreted Cathepsin L can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also process growth factors and other signaling molecules, further promoting tumor growth.

Role of Cathepsin L in cancer invasion.

Involvement in Viral Entry

For some viruses, such as SARS-CoV, Cathepsin L plays a critical role in the entry process. After the virus enters the host cell via endocytosis, Cathepsin L in the endosome cleaves the viral spike protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.

Role of Cathepsin L in viral entry.

Conclusion

Tripeptide-sized inhibitors of Cathepsin L, exemplified by Z-Phe-Phe-FMK, are valuable tools for studying the function of this enzyme and hold promise as therapeutic agents for a variety of diseases. This guide provides a foundational understanding of their characteristics, mechanisms, and methods for their evaluation. Further research and development in this area are crucial for translating the potential of Cathepsin L inhibition into clinical applications.

An In-depth Technical Guide to the Biological Role and Targets of Cathepsin L Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions, molecular targets, and mechanisms of action of Cathepsin L inhibitors, with a specific focus on the well-characterized inhibitor, Z-FY-CHO. This document is intended to be a valuable resource for researchers and professionals involved in oncology, immunology, and drug discovery.

Introduction to Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily.[1] It plays a crucial role in the terminal degradation of intracellular and endocytosed proteins.[2] However, its activity is not confined to the lysosome. Cathepsin L can be secreted into the extracellular space and is also found in the cytoplasm and nucleus, where it participates in a variety of physiological and pathological processes.[3][4]

Dysregulation of Cathepsin L expression and activity is implicated in numerous diseases. In various cancers, overexpression and secretion of Cathepsin L contribute to the degradation of the extracellular matrix (ECM), which is a critical step in tumor invasion and metastasis.[2][5] Elevated levels of Cathepsin L are often correlated with poor prognosis in cancer patients.[2] Beyond cancer, Cathepsin L is involved in viral entry into host cells, making it a target for antiviral therapies.[6][7] Given its role in disease progression, the development of potent and selective Cathepsin L inhibitors is a significant area of therapeutic research.[1][4]

Profile of a Representative Cathepsin L Inhibitor: Z-FY-CHO

While the specific entity "Cathepsin L-IN-3" is not prominently documented in publicly available scientific literature, this guide will focus on Z-FY-CHO (Z-Phe-Tyr-CHO) , a potent, specific, and reversible inhibitor of Cathepsin L, as a representative molecule.[1][8] Z-FY-CHO binds to the active site of Cathepsin L, thereby preventing its proteolytic activity.[8] This inhibitor has been instrumental in elucidating the role of nuclear Cathepsin L in cancer progression.[8]

Another notable selective inhibitor is KGP94 , a small molecule that has demonstrated anti-metastatic and anti-angiogenic properties in preclinical cancer models.[3][9]

Biological Role and Mechanism of Action

The primary biological role of Cathepsin L inhibitors is the attenuation of the enzymatic activity of Cathepsin L. By blocking its proteolytic function, these inhibitors can interfere with several key pathological processes.

-

Inhibition of Extracellular Matrix Degradation: Secreted Cathepsin L degrades components of the ECM, such as collagen and laminin.[3] This process is essential for cancer cells to invade surrounding tissues and metastasize to distant organs.[5] Inhibitors like Z-FY-CHO and KGP94 prevent this degradation, thereby impeding the invasive capacity of tumor cells.[3][8]

-

Modulation of the Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. Nuclear Cathepsin L can promote EMT.[8] Z-FY-CHO has been shown to antagonize EMT by inhibiting the nuclear activity of Cathepsin L.[8]

-

Prevention of Viral Entry: For certain viruses, such as coronaviruses, Cathepsin L-mediated cleavage of the viral spike glycoprotein is a necessary step for entry into host cells.[6][7] Selective inhibitors of Cathepsin L can block this process, thus preventing viral infection.[6]

-

Suppression of Drug Resistance: In some cancer cells, Cathepsin L has been implicated in the development of resistance to chemotherapy. Inhibition of Cathepsin L can stabilize and enhance the availability of protein drug targets, potentially reversing or preventing drug resistance.[10][11]

Molecular Targets of Cathepsin L Inhibitors

The primary molecular target of a Cathepsin L inhibitor is, by definition, the Cathepsin L enzyme itself. However, by inhibiting its activity, these compounds indirectly affect the processing and levels of various downstream substrates and interacting partners.

-

Direct Target: Cathepsin L: Inhibitors like Z-FY-CHO bind to the active site of Cathepsin L, which contains a critical cysteine residue (Cys-25), thereby blocking its catalytic function.[8][12]

-

Indirect Targets and Downstream Effectors:

-

CCAAT Displacement Protein/Cut Homeobox (CUX1): In the nucleus, Cathepsin L can proteolytically process the CUX1 transcription factor.[8] Inhibition of nuclear Cathepsin L by Z-FY-CHO prevents this cleavage.[8]

-

Extracellular Matrix Proteins: As mentioned, key structural proteins of the ECM, including various types of collagen and laminin, are substrates of secreted Cathepsin L.[3]

-

Pro-urokinase Plasminogen Activator (pro-uPA) and Matrix Metalloproteinases (MMPs): Cathepsin L can activate other proteases, such as pro-uPA and MMPs, which further amplify the degradation of the ECM.[5]

-

Viral Spike Glycoproteins: The surface spike proteins of certain viruses are processed by Cathepsin L to facilitate viral entry.[6][7]

-

Quantitative Data for Cathepsin L Inhibitors

The potency and selectivity of Cathepsin L inhibitors are determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify their efficacy.

| Inhibitor | Target(s) | IC50 for Cathepsin L | Ki for Cathepsin L | Additional Information | Reference(s) |

| Z-FY-CHO | Cathepsin L (specific) | Not specified | Not specified | A potent and specific reversible inhibitor. Used to study the nuclear Cat L-CUX1-EMT pathway. | [1][8] |

| KGP94 | Cathepsin L (selective) | 189 nM | Not specified | A selective, competitive, and reversible inhibitor with low cytotoxicity (GI50 = 26.9 µM). Inhibits migration and invasion of metastatic carcinoma cells. | [2][5][13] |

| SID 26681509 | Cathepsin L (selective) | 56 nM | Not specified | A potent, reversible, and competitive inhibitor of human Cathepsin L. | [1] |

| CLIK-148 | Cathepsin L (highly selective) | Not specified | Not specified | An irreversible and orally active cysteine protease inhibitor primarily targeting Cathepsin L. | [1] |

| Balicatib (AAE581) | Cathepsin K, B, L, S | 48 nM | Not specified | A potent inhibitor of several cathepsins, with higher potency against Cathepsin K (IC50 = 22 nM). | [1] |

Signaling Pathways Modulated by Cathepsin L Inhibitors

Cathepsin L inhibitors can influence several critical signaling pathways involved in cancer progression. The following diagrams illustrate these pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Cathepsin L inhibitors.

7.1. In Vitro Cathepsin L Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of purified Cathepsin L and the inhibitory effect of test compounds.

-

Materials:

-

Purified human Cathepsin L

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test inhibitor (e.g., Z-FY-CHO) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add purified Cathepsin L to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

7.2. Cell-Based Invasion Assay (Boyden Chamber)

This assay assesses the effect of a Cathepsin L inhibitor on the invasive potential of cancer cells.

-

Materials:

-

Invasive cancer cell line (e.g., MDA-MB-231, PC-3ML)[9]

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel

-

Cell culture medium with and without serum

-

Test inhibitor (e.g., Z-FY-CHO, KGP94)

-

Calcein-AM or crystal violet for cell staining and quantification

-

-

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Rehydrate the Matrigel-coated Boyden chamber inserts with serum-free medium.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Harvest the starved cells and resuspend them in serum-free medium containing the test inhibitor or vehicle control at various concentrations.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

-

Quantify the reduction in cell invasion in the inhibitor-treated groups compared to the vehicle control.

-

7.3. Western Blot Analysis for CUX1 Cleavage

This protocol is used to determine if a Cathepsin L inhibitor can prevent the proteolytic processing of nuclear CUX1.

-

Materials:

-

Cancer cells known to have nuclear Cathepsin L activity (e.g., ARCaP-M)[8]

-

Test inhibitor (e.g., Z-FY-CHO)

-

Nuclear extraction kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against CUX1 (recognizing different fragments)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 72 hours).[8]

-

Harvest the cells and perform nuclear extraction according to the kit manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts.

-

Separate equal amounts of nuclear protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-CUX1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the protein bands.

-

Analyze the band intensities corresponding to the full-length CUX1 precursor and its cleaved, active forms to assess the effect of the inhibitor.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the Z-FY-CHO Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin L Inhibition by the Small Molecule KGP94 Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Cathepsin L-IN-3: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cathepsin L-IN-3, a tripeptide-sized inhibitor of the lysosomal cysteine protease, Cathepsin L. The document details the critical role of Cathepsin L in cancer progression and metastasis, and explores the therapeutic potential of its inhibition. This guide is intended to serve as a comprehensive resource, consolidating key data, experimental methodologies, and an understanding of the underlying signaling pathways.

Introduction to Cathepsin L in Oncology

Cathepsin L is a ubiquitously expressed lysosomal endopeptidase primarily involved in the terminal degradation of intracellular and endocytosed proteins. However, in the context of cancer, its expression is frequently upregulated and its localization altered, leading to secretion into the extracellular milieu. This aberrant activity is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis in a variety of cancers, including breast, prostate, lung, and ovarian cancers.

Extracellular Cathepsin L contributes to the degradation of the extracellular matrix (ECM) and basement membranes, crucial steps in local tumor cell invasion and the subsequent intravasation and extravasation of cancer cells. Furthermore, Cathepsin L can activate other proteases, such as urokinase-type plasminogen activator (uPA), creating a proteolytic cascade that further promotes cancer cell dissemination. Within the cell, nuclear Cathepsin L has been implicated in the regulation of transcription factors associated with the epithelial-to-mesenchymal transition (EMT), a key process in the acquisition of migratory and invasive phenotypes. Given its multifaceted role in promoting metastasis, Cathepsin L has emerged as a promising therapeutic target for anti-cancer drug development.

This compound: A Specific Inhibitor

This compound is a tripeptide-sized molecule designed to specifically inhibit the proteolytic activity of Cathepsin L. While detailed peer-reviewed studies on the specific use of this compound in cancer research are limited, its chemical properties suggest its utility as a research tool to probe the function of Cathepsin L in oncological processes.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 478164-48-6 |

| Molecular Formula | C41H49N7O8S2 |

| Molecular Weight | 856.0 g/mol |

| Description | A tripeptide-sized Cathepsin L inhibitor. |

Quantitative Data on Cathepsin L Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Context | Reference |

| KGP94 | Cathepsin L | IC50: ~10 µM | Prostate Cancer (PC-3ML), Breast Cancer (MDA-MB-231) | [1][2] |

| Cathepsin L/S-IN-1 | Cathepsin L, Cathepsin S | IC50: 4.10 µM (Cathepsin L), 1.79 µM (Cathepsin S) | Pancreatic Cancer (BxPC-3, PANC-1) | [3] |

| Z-FY(tBu)-DMK | Cathepsin L | Irreversible inhibitor, ~10,000-fold more selective for Cathepsin L over Cathepsin S | General Cathepsin L inhibitor |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments to assess the efficacy of a Cathepsin L inhibitor, such as this compound, in a cancer research setting. These protocols are intended as templates and may require optimization for specific cell lines and experimental conditions.

In Vitro Cathepsin L Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of Cathepsin L and the inhibitory effect of a compound like this compound.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5)

-

This compound (or other inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a working solution of recombinant Cathepsin L in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

-

To each well of the 96-well plate, add the Cathepsin L working solution.

-

Add the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Cathepsin L substrate to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (RFU/min) for each condition.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

-

Boyden chambers with Matrigel-coated porous inserts (8 µm pore size)

-

Cell culture medium (with and without serum)

-

This compound dissolved in DMSO

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence microscope or bright-field microscope

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Serum-starve the cells for 24 hours prior to the assay.

-

Pre-treat the serum-starved cells with various concentrations of this compound or vehicle control for 2-4 hours.

-

Resuspend the treated cells in serum-free medium containing the respective concentrations of the inhibitor.

-

Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden chambers.

-

Seed the treated cells into the upper chamber of the Matrigel-coated inserts.

-

Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix and stain the invaded cells on the bottom surface of the insert using crystal violet or stain with Calcein-AM.

-

Count the number of invaded cells in several random fields of view under a microscope.

-

Quantify the results and compare the invasive potential of cells treated with this compound to the control group.

Signaling Pathways and Visualizations

Cathepsin L is implicated in several signaling pathways that promote cancer metastasis. One of the key mechanisms involves the degradation of the extracellular matrix, which is a physical barrier to cell migration. Furthermore, Cathepsin L can influence signaling cascades that regulate cell adhesion, migration, and the epithelial-to-mesenchymal transition (EMT).

Cathepsin L-Mediated Promotion of Cancer Cell Invasion

The following diagram illustrates the role of secreted Cathepsin L in promoting the invasion of cancer cells through the degradation of the extracellular matrix and its interaction with other proteases.

Caption: Role of secreted Cathepsin L in promoting cancer cell invasion.

Experimental Workflow for Evaluating a Cathepsin L Inhibitor

The following flowchart outlines a typical experimental workflow for the preclinical evaluation of a Cathepsin L inhibitor like this compound in cancer research.

Caption: Preclinical evaluation workflow for a Cathepsin L inhibitor.

Conclusion

Cathepsin L represents a significant and promising target in the development of novel anti-cancer therapies aimed at combating metastasis. Its overexpression and aberrant secretion by tumor cells directly contribute to the degradation of the extracellular matrix and the activation of other pro-invasive enzymes, thereby facilitating cancer cell dissemination. Inhibitors of Cathepsin L, such as this compound, are valuable tools for dissecting the intricate mechanisms of cancer metastasis and hold therapeutic potential. Further research focused on the efficacy and specificity of such inhibitors in preclinical and clinical settings is warranted to translate our understanding of Cathepsin L's role in cancer into effective treatments for patients with advanced and metastatic disease.

References

The Potential of Cathepsin L Inhibitors in COVID-19 Research: A Technical Guide

An In-depth Examination of a Promising Therapeutic Target for SARS-CoV-2

Introduction

The global scientific community continues its vigorous search for effective therapeutics to combat COVID-19, the disease caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A key area of this research focuses on understanding and disrupting the mechanisms by which the virus enters human host cells. One such critical mechanism involves the host cell's own machinery, specifically the endosomal pathway, where the cysteine protease Cathepsin L (CTSL) plays a pivotal role. This technical guide provides a comprehensive overview of the potential of Cathepsin L inhibitors as a therapeutic strategy against COVID-19, with a focus on the core scientific data, experimental methodologies, and underlying biological pathways.

It is important to note that while this guide explores the broad potential of Cathepsin L inhibitors, specific research on a compound referred to as "Cathepsin L-IN-3" (CAS No. 478164-48-6) in the context of COVID-19 is not available in the peer-reviewed scientific literature at the time of this writing. Therefore, this document will focus on the well-documented role of Cathepsin L in SARS-CoV-2 infection and provide data and protocols for other well-characterized Cathepsin L inhibitors to serve as a comprehensive resource for researchers in the field.

The Critical Role of Cathepsin L in SARS-CoV-2 Entry

SARS-CoV-2 can enter host cells through two primary pathways: a cell surface pathway and an endosomal pathway. The endosomal pathway is particularly crucial in cells that may have lower expression of the surface protease TMPRSS2. In this pathway, after the virus's spike (S) protein binds to the ACE2 receptor on the cell surface, the entire virus-receptor complex is internalized into the cell in a vesicle called an endosome.

Inside the endosome, the environment becomes progressively more acidic. This acidification activates Cathepsin L, which then cleaves the SARS-CoV-2 S protein at the S1/S2 and S2' sites. This cleavage is an essential conformational change that exposes the fusion peptide, enabling the viral membrane to fuse with the endosomal membrane. This fusion event releases the viral RNA into the cytoplasm, where it can replicate and produce new viral particles.[1] Inhibition of Cathepsin L, therefore, presents a direct strategy to block viral entry and subsequent replication.[2]

Mechanism of Action of Cathepsin L Inhibitors

Cathepsin L inhibitors are typically small molecules that bind to the active site of the enzyme, preventing it from cleaving its substrates, including the SARS-CoV-2 spike protein. By blocking the proteolytic activity of Cathepsin L, these inhibitors effectively trap the virus within the endosome, preventing the release of its genetic material into the host cell and thereby halting the infection cycle. Several studies have demonstrated that both broad-spectrum cysteine protease inhibitors and specific Cathepsin L inhibitors can effectively block the entry of SARS-CoV-2 pseudoviruses and live virus into cultured cells.[3][4]

Quantitative Data on Cathepsin L Inhibitors

A variety of compounds have been identified as potent inhibitors of Cathepsin L with demonstrated or potential anti-SARS-CoV-2 activity. The following tables summarize the in vitro efficacy of several representative inhibitors.

| Inhibitor | Target(s) | IC50 (nM) vs. Cathepsin L | EC50 (nM) vs. SARS-CoV-2 | Cell Line | Reference(s) |

| Peptidomimetics | |||||

| 9a (peptide aldehyde) | Cathepsin L, Cathepsin S | 2.67 | 61.7 | Calu-3 | [5] |

| 9b (peptide aldehyde) | Cathepsin L, Cathepsin S | 1.76 | - | - | [5] |

| 11e (peptide nitrile) | Cathepsin L | - | 38.4 | Calu-3 | [5] |

| Natural Products & Analogs | |||||

| Gallinamide A | Cathepsin L | 0.088 (IC90) | - | VeroE6 | [6] |

| Other Small Molecules | |||||

| RI172 | Cathepsin L, Mpro, PLpro | 200 | - | - | [7] |

| RI173 | Cathepsin L, Mpro, PLpro | 1700 | - | - | [7] |

| RI175 | Cathepsin L, Mpro, PLpro | 1900 | - | - | [7] |

| Calpain Inhibitor XII | Cathepsin L, Calpains | - | 146 | Vero E6 | [8][9] |

| MG-101 | Cathepsins, Calpains | - | <1000 | Vero E6 | [8] |

| Cathepsin L Inhibitor IV | Cathepsin L | - | <1000 | Vero E6 | [8] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. EC50 values represent the concentration of a drug that gives a half-maximal response.

Key Experimental Protocols

Cathepsin L Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Assay Buffer: 50 mM ammonium acetate, pH 5.5, 0.1 mg/mL BSA, 4 mM EDTA, 2.5 mM TCEP, 0.1% (v/v) Pluronic F-68[10]

-

Fluorogenic peptide substrate: Z-Phe-Arg-AMC (N-carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant human Cathepsin L (e.g., 6.25 µg/mL) in Assay Buffer.

-

Dispense 40 µL of the Cathepsin L solution into the wells of the 384-well plate.

-

Add 0.1 µL of the test compound at various concentrations (typically a serial dilution) or DMSO (as a vehicle control) to the wells.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET peptide substrate (e.g., 10 µM final concentration) to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm over time.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

SARS-CoV-2 Pseudovirus Entry Assay

This assay is a safe and effective way to screen for inhibitors of viral entry in a BSL-2 laboratory setting. It utilizes a replication-defective viral core (e.g., from HIV or VSV) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).

Materials:

-

HEK293T cells stably expressing the human ACE2 receptor (293T-ACE2).

-

SARS-CoV-2 spike-pseudotyped viral particles (e.g., lentiviral or VSV-based).

-

Control pseudovirus (e.g., VSV-G pseudotyped).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds.

-

Luciferase assay reagent or fluorescence microscope.

-

96-well white, clear-bottom tissue culture plates.

Procedure:

-

Seed 293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound (or DMSO control) for 1 hour at 37°C.[3]

-

Inoculate the cells with the SARS-CoV-2 pseudovirus. A control set of cells should be inoculated with a VSV-G pseudovirus to assess non-specific inhibition.

-

Incubate the plates for 48-72 hours at 37°C.

-

For luciferase-based systems, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

For GFP-based systems, visualize and quantify the number of GFP-positive cells using a fluorescence microscope or a plate reader.

-

Calculate the percentage of inhibition of viral entry for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity of the compounds.[3]

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.

Caption: SARS-CoV-2 endosomal entry pathway and the point of Cathepsin L inhibitor action.

Caption: General workflow for screening and validating Cathepsin L inhibitors for anti-SARS-CoV-2 activity.

Conclusion and Future Directions

The inhibition of Cathepsin L represents a compelling host-directed therapeutic strategy for COVID-19. By targeting a host factor, this approach may be less susceptible to the development of viral resistance that can arise from mutations in viral proteins. The data for several Cathepsin L inhibitors show promise in preclinical models.

Future research should focus on several key areas:

-

Specificity: Developing inhibitors that are highly specific for Cathepsin L over other cathepsins and cysteine proteases to minimize off-target effects.

-

Combination Therapy: Investigating the synergistic effects of Cathepsin L inhibitors with other antiviral agents, such as TMPRSS2 inhibitors or direct-acting antivirals, to block multiple viral entry and replication pathways.[11]

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Broad-spectrum Potential: Exploring the activity of potent Cathepsin L inhibitors against a range of coronaviruses and other viruses that rely on this enzyme for entry, which could lead to the development of broad-spectrum antiviral therapeutics.

While specific data on this compound remains elusive in the context of COVID-19, the wealth of evidence for the role of Cathepsin L in SARS-CoV-2 infection strongly supports the continued investigation of this class of inhibitors as a potential therapeutic intervention. This guide provides a foundational resource for researchers dedicated to this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. news-medical.net [news-medical.net]

Preliminary Studies on the Efficacy of Cathepsin L Inhibitors: A Technical Guide

Disclaimer: No specific therapeutic agent designated "Cathepsin L-IN-3" has been identified in publicly available scientific literature. This document provides a comprehensive overview of the efficacy of representative, well-characterized Cathepsin L inhibitors, such as KGP94 and Z-FY-CHO, to serve as a technical guide for researchers, scientists, and drug development professionals. The data and methodologies presented are based on published preclinical studies and are intended for research purposes only.

Cathepsin L is a lysosomal cysteine protease that is frequently overexpressed in various cancers. Its enzymatic activity plays a crucial role in tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM).[1][2] This makes Cathepsin L a compelling target for the development of novel anti-cancer therapies. This guide summarizes the preclinical efficacy of potent and selective Cathepsin L inhibitors, providing quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of two representative Cathepsin L inhibitors, KGP94 and Z-FY-CHO.

Table 1: In Vitro Efficacy of Cathepsin L Inhibitors

| Parameter | Inhibitor | Value | Cell Lines/Assay Conditions | Source(s) |

| IC50 | KGP94 | 189 nM | Enzymatic assay against human Cathepsin L | [3][4][5] |

| Ki | Z-FY-CHO | 0.185 nM | Enzymatic assay against Cathepsin L | [6] |

| IC50 | Z-FY-CHO | 0.85 nM | Enzymatic assay against Cathepsin L | [7] |

| GI50 (Growth Inhibition) | KGP94 | 26.9 µM | Various human cancer cell lines | [3][4] |

| Inhibition of Cell Migration & Invasion | KGP94 | 25 µM | Prostate (PC-3ML) and breast (MDA-MB-231) cancer cells | [3][8] |

| Inhibition of Cell Migration & Proliferation | Z-FY-CHO | 5 µM | Prostate cancer cells (LNCaP, C4-2) | [6] |

| Induction of MET | Z-FY-CHO | 1–20 µM | Prostate (ARCaP-M) and breast (MDA-MB-468) cancer cells | [6][9] |

Table 2: In Vivo Efficacy of Cathepsin L Inhibitors

| Animal Model | Inhibitor | Dosage & Administration | Key Findings | Source(s) |

| Prostate Cancer Bone Metastasis (Mouse) | KGP94 | 20 mg/kg, i.p., daily | - 65% reduction in metastatic tumor burden- 58% reduction in tumor angiogenesis- Improved survival | [3][4] |

| Ovariectomized (Osteoporosis Model, Mouse) | Z-FY-CHO | 2.5–10 mg/kg, i.p., daily for 4 weeks | - Significantly suppressed bone weight loss- Reduced hydroxyproline content, indicating inhibition of collagen degradation | [6][10] |

| DSS-Induced Colitis (Mouse) | Z-FY-CHO | 5 mg/kg, i.p., daily for 7 days | - Alleviated body weight loss and colon shortening- Improved inflammatory symptoms | [6] |

| Murine Breast Tumor Model (CDF1 Mice) | KGP94 | 5-20 mg/kg, i.p., daily for 5-20 days | - Significantly delayed tumor growth, particularly in the early phase post-inoculation | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the efficacy studies of Cathepsin L inhibitors are provided below.

1. Cathepsin L Enzymatic Activity Assay

-

Principle: This assay quantifies the ability of an inhibitor to block the proteolytic activity of Cathepsin L using a fluorogenic substrate. The cleavage of the substrate by active Cathepsin L releases a fluorescent molecule, and the reduction in fluorescence in the presence of the inhibitor is measured.

-

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test Inhibitor (e.g., KGP94, Z-FY-CHO) dissolved in DMSO

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Activate Cathepsin L by pre-incubating in the assay buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO and add to the wells.

-

Add the activated Cathepsin L to the wells containing the inhibitor and incubate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time using a fluorometer (e.g., Excitation: 380 nm, Emission: 460 nm).

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

2. Cell Migration and Invasion Assays

-

Principle: These assays assess the effect of Cathepsin L inhibition on the migratory and invasive potential of cancer cells using a Boyden chamber system.

-

Materials:

-

Cancer cell lines (e.g., PC-3ML, MDA-MB-231, ARCaP-M)

-

Boyden chambers with porous membranes (e.g., 8 µm pores)

-

Extracellular matrix protein (e.g., Matrigel for invasion, Collagen for migration)

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

Test Inhibitor

-

-

Procedure:

-

Coat the upper surface of the Boyden chamber membrane with Matrigel (for invasion) or Collagen (for migration).

-

Seed cancer cells, pre-treated with the test inhibitor or vehicle control, in the upper chamber in a serum-free medium.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for a specified period (e.g., 5 hours for migration, 24 hours for invasion).[9]

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells under a microscope.

-

Compare the number of migrated/invaded cells between inhibitor-treated and control groups.

-

3. In Vivo Tumor Xenograft Model

-

Principle: This protocol evaluates the anti-tumor efficacy of a Cathepsin L inhibitor in a living organism by monitoring its effect on tumor growth and metastasis.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., C3H mammary carcinoma)[11]

-

Test Inhibitor formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Inoculate the cancer cells into the appropriate site in the mice (e.g., subcutaneously, orthotopically).

-

Monitor the mice for tumor establishment.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control according to the specified dosage and schedule (e.g., 20 mg/kg, i.p., daily).[3][4]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and harvest tumors and other organs for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Cathepsin L and a typical experimental workflow for evaluating a Cathepsin L inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Targeting the Nuclear Cathepsin L CCAAT Displacement Protein/Cut Homeobox Transcription Factor-Epithelial Mesenchymal Transition Pathway in Prostate and Breast Cancer Cells with the Z-FY-CHO Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

Lack of Publicly Available Data Hinders Comprehensive Safety and Toxicity Analysis of Cathepsin L-IN-3

A thorough investigation into the safety and toxicity profile of the research compound Cathepsin L-IN-3 has revealed a significant absence of detailed, publicly accessible data. Despite its classification as a tripeptide-sized inhibitor of Cathepsin L and its availability from various chemical suppliers for research purposes, specific preclinical safety and toxicity information remains largely unpublished.

Efforts to compile a comprehensive technical guide as requested have been impeded by the lack of quantitative toxicological data, such as median lethal dose (LD50), half-maximal inhibitory concentration (IC50) for cytotoxicity, and No-Observed-Adverse-Effect Level (NOAEL). Furthermore, detailed experimental protocols from in vitro or in vivo safety studies, which are crucial for a complete toxicological assessment, are not available in the public domain.

Original research publications or patents that would typically detail the synthesis, characterization, and initial safety evaluation of a novel compound like this compound could not be located through extensive searches. This absence of primary literature is the primary obstacle to fulfilling the request for an in-depth technical guide.

Without access to this fundamental safety and toxicity data, it is not possible to construct the requested data tables, detail experimental methodologies, or create visualizations of any relevant signaling pathways or experimental workflows. The creation of a comprehensive and reliable technical guide on the safety and toxicity profile of this compound is therefore contingent on the future publication of dedicated preclinical studies.

Researchers and drug development professionals handling this compound are advised to exercise caution and to adhere to standard laboratory safety protocols for handling compounds with unknown toxicological profiles. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and handling the compound in a well-ventilated area.

Methodological & Application

Application Notes and Protocols for Cathepsin L-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1][2] Under pathological conditions, such as cancer, its expression and activity are often dysregulated, contributing to tumor progression, invasion, and metastasis through the degradation of the extracellular matrix.[2][3] This makes Cathepsin L a compelling therapeutic target in oncology and other diseases. Cathepsin L-IN-3 is a tripeptide-sized, potent, and selective inhibitor of Cathepsin L, making it a valuable tool for studying its biological functions and for drug development purposes.[4]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its inhibitory effects on Cathepsin L activity and its subsequent impact on cellular processes.

Physicochemical Properties and Handling

While specific data for this compound is not publicly available, it is described as a tripeptide-sized inhibitor. For the purpose of these protocols, we will assume properties similar to other potent, selective peptide-like Cathepsin L inhibitors. It is recommended to obtain a certificate of analysis from the supplier for specific details.

Storage and Stability: Store this compound as a powder at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. The stability of the stock solution should be confirmed with the supplier's datasheet.

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. Due to the potential for precipitation in aqueous solutions, it is advisable not to store diluted solutions for extended periods.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that can be generated using the protocols described below.

Table 1: In Vitro Inhibition of Recombinant Human Cathepsin L by this compound

| Inhibitor Concentration | Cathepsin L Activity (RFU/min) | % Inhibition |

| 0 nM (Control) | 1500 | 0% |

| 1 nM | 1275 | 15% |

| 10 nM | 750 | 50% |

| 50 nM | 150 | 90% |

| 100 nM | 75 | 95% |

| 1 µM | 15 | 99% |

Table 2: Effect of this compound on Intracellular Cathepsin L Activity in MDA-MB-231 Cells

| Treatment | Cathepsin L Activity (Fold Change vs. Untreated) |

| Untreated Control | 1.0 |

| Vehicle (DMSO) | 0.98 |

| This compound (100 nM) | 0.45 |

| This compound (500 nM) | 0.20 |

| This compound (1 µM) | 0.12 |

Table 3: Cytotoxicity of this compound on MDA-MB-231 Cells (MTT Assay)

| This compound Concentration | % Cell Viability (48h) |

| 0 µM (Control) | 100% |

| 0.1 µM | 98% |

| 1 µM | 95% |

| 10 µM | 75% |

| 50 µM | 40% |

| 100 µM | 25% |

Experimental Protocols

Protocol 1: In Vitro Cathepsin L Inhibition Assay

This protocol determines the in vitro potency (IC50) of this compound against purified recombinant Cathepsin L.

Materials:

-

Recombinant Human Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)[5][6]

-

This compound

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Cathepsin L Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Prepare enzyme solution: Dilute the recombinant Cathepsin L in chilled Cathepsin L Assay Buffer to the working concentration.

-

Assay setup: To each well of the 96-well plate, add:

-

50 µL of Cathepsin L Assay Buffer

-

10 µL of diluted this compound or vehicle (DMSO in assay buffer)

-

20 µL of diluted Cathepsin L enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add 20 µL of the fluorogenic Cathepsin L substrate to each well to start the reaction.

-

Measure fluorescence: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram 1: Workflow for In Vitro Cathepsin L Inhibition Assay

References

- 1. biozol.de [biozol.de]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. scbt.com [scbt.com]

Application Note: Protocol for Cathepsin L Inhibitor Screening Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain-like superfamily.[1][2] It plays a crucial role in various physiological processes, including intracellular protein degradation, antigen presentation, and hormone activation.[1][2] Dysregulation of Cathepsin L activity has been implicated in numerous diseases, such as cancer metastasis, arthritis, and viral infections, including SARS-CoV-2, where it facilitates viral entry by cleaving the spike protein.[2][3] This makes Cathepsin L a significant therapeutic target for drug discovery.[2][4]

This application note provides a detailed protocol for screening small molecule inhibitors of Cathepsin L using a fluorescence-based assay kit. The assay quantifies the enzymatic activity of Cathepsin L by measuring the cleavage of a synthetic fluorogenic substrate.[5] In the presence of an inhibitor, the proteolytic activity of Cathepsin L is diminished, resulting in a decrease in the fluorescent signal.[5][6]

Assay Principle

The Cathepsin L inhibitor screening assay is based on the enzymatic cleavage of a fluorogenic substrate, such as an Ac-FR peptide sequence labeled with Amino-4-trifluoromethylcoumarin (AFC) or a similar fluorophore.[7] The intact substrate is internally quenched and non-fluorescent.[2][8] Upon cleavage by active Cathepsin L, the fluorophore is released, generating a fluorescent signal that is directly proportional to the enzyme's activity.[2][8] Potential inhibitors will block this cleavage, leading to a reduced fluorescent output.

Materials and Reagents

Materials Supplied in a Typical Kit:

-

Cathepsin L (CTSL) Enzyme (Human, Recombinant)

-

CTSL Assay Buffer

-

Dithiothreitol (DTT)

-

Fluorogenic Substrate (e.g., Ac-FR-AFC)

Materials Required but Not Supplied:

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microplate reader capable of excitation at ~360-400 nm and emission at ~460-505 nm[1][5]

-

Adjustable multichannel and single-channel micropipettes and sterile tips

-

Reagent reservoirs

-

Distilled or deionized water

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific kit and experimental conditions. All samples and controls should be performed in at least duplicate.

4.1. Reagent Preparation

-

1x Assay Buffer: Prepare the working Assay Buffer. For example, if a 4x Cathepsin Buffer is supplied, dilute it 4-fold with distilled water. Add DTT to the required final concentration as specified by the kit manufacturer (e.g., add 120 µl of 0.5 M DTT to 2 ml of 4x Buffer before diluting).[1][8] Keep the prepared buffer on ice.

-

Cathepsin L Enzyme Solution: Thaw the enzyme on ice. Dilute the Cathepsin L stock to the desired working concentration (e.g., 0.02 ng/µl) with 1x Assay Buffer.[8] Prepare only the amount needed for the experiment and keep it on ice. Avoid repeated freeze-thaw cycles.[1]

-

Test Inhibitor Solutions: Prepare serial dilutions of the test compounds at 10x the final desired concentration in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[2][8]

-

Control Inhibitor Solution: Prepare dilutions of the provided control inhibitor (e.g., E-64) at concentrations that will demonstrate a dose-response, such as 0.1x, 1x, and 10x its known IC50 value.[8]

-

Substrate Solution: Dilute the fluorogenic substrate stock (e.g., 5 mM) with 1x Assay Buffer to the final working concentration (e.g., 10 µM).[1] Protect the substrate solution from direct light.[7]

4.2. Assay Procedure (96-well plate format)

-

Plate Setup: Design a plate map with wells for "Negative Control" (Blank), "Positive Control" (100% activity), "Test Inhibitor," and "Control Inhibitor."

-

Add Reagents:

-

Negative Control (Blank): Add 60 µl of 1x Assay Buffer.

-

Positive Control: Add 50 µl of the diluted Cathepsin L enzyme solution.

-

Test/Control Inhibitor: Add 50 µl of the diluted Cathepsin L enzyme solution to the respective wells.

-

-

Add Inhibitors:

-

Negative/Positive Control: Add 10 µl of the diluent solution (1x Assay Buffer with the same percentage of DMSO as the test compounds).

-

Test Inhibitor: Add 10 µl of the diluted test inhibitor solutions to the corresponding wells.

-

Control Inhibitor: Add 10 µl of the diluted control inhibitor solutions to the corresponding wells.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes.[5][8] This step allows the inhibitors to bind to the enzyme.

-

Start Reaction: Add 40 µl of the diluted Substrate Solution to all wells, including the Negative Control.[5] The total volume in each well should now be 100 µl.

-

Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[5] Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm (confirm optimal wavelengths for the specific substrate used).[5][7] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes) at room temperature, protected from light.[1]

Data Presentation and Analysis

5.1. Calculation of Percent Inhibition

-

Subtract Background: Subtract the average fluorescence reading of the Negative Control (Blank) from all other readings to correct for background fluorescence.

-

Calculate Percent Activity:

-

Percent Activity = (Corrected RFU of Test Inhibitor / Corrected RFU of Positive Control) x 100

-

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 - Percent Activity

-

5.2. IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9] To determine the IC50 value, plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to calculate the IC50 value.[9]

5.3. Sample Data Table

The results can be summarized in a table for clear comparison.

| Inhibitor Concentration [µM] | Average RFU (Corrected) | Standard Deviation | Percent Inhibition (%) |

| 0 (Positive Control) | 15,230 | 450 | 0.0 |

| 0.01 | 14,115 | 380 | 7.3 |

| 0.1 | 11,580 | 310 | 24.0 |

| 1 | 7,890 | 250 | 48.2 |

| 10 | 2,150 | 120 | 85.9 |

| 100 | 480 | 50 | 96.8 |

| Negative Control (Blank) | 150 | 30 | N/A |

Note: Data shown are for illustrative purposes only.

Troubleshooting

-

Compound Interference: Test compounds that are fluorescent may interfere with the assay.[2] It is recommended to test the compound alone (without enzyme) to determine its intrinsic fluorescence at the assay wavelengths.[2]

-

Low Signal: Ensure all reagents, especially the enzyme and DTT, are handled correctly and have not undergone multiple freeze-thaw cycles, which can reduce activity.[1]

-

High Variability: Ensure accurate pipetting and thorough mixing of reagents in the wells. Using multichannel pipettes and reagent reservoirs can improve consistency.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. assaygenie.com [assaygenie.com]

- 6. content.abcam.com [content.abcam.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Cathepsin L-IN-3 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cathepsin L-IN-3, a tripeptide-sized inhibitor of Cathepsin L, in various in vitro experimental settings. The following sections detail the mechanism of action of Cathepsin L, suggest starting concentrations for this compound, and provide protocols for assessing its inhibitory effects.

Introduction to Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] It is involved in a wide array of physiological processes, including antigen presentation, hormone processing, and tissue remodeling.[2][3] Dysregulation of Cathepsin L activity has been implicated in numerous pathological conditions, such as cancer progression and metastasis, neurodegenerative diseases, and cardiovascular disorders.[2][4] In cancer, for instance, increased Cathepsin L expression and activity contribute to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[5]

Cathepsin L carries out its proteolytic functions by cleaving a variety of protein substrates, including structural proteins like collagen and elastin, as well as cell-surface and signaling molecules.[1][6] Its activity is tightly regulated, and its dysregulation can have significant impacts on cellular signaling pathways that control cell growth, proliferation, and survival.[7]

This compound: A Targeted Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Cathepsin L.[8] While specific inhibitory concentrations for this compound are not publicly available, the potency of similar small molecule inhibitors of Cathepsin L, such as SID 26681509 (IC50 of 56 nM) and Balicatib (IC50 of 48 nM), suggests that this compound is likely effective in the nanomolar to low micromolar range.[5][9]

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following table provides a summary of inhibitory concentrations for other known Cathepsin L inhibitors to serve as a reference for initial experimental design.

| Inhibitor Name | Target(s) | IC50 Value (nM) | Reference(s) |

| SID 26681509 | Cathepsin L | 56 | [5][9] |

| Balicatib (AAE581) | Cathepsin K, B, L, S | 48 (for Cathepsin L) | [5] |

| Z-FA-FMK | Cathepsin B, L | Not specified | [10] |

| Cathepsin L-IN-2 | Cathepsin L | 15,000 | [10] |

| Cathepsin L-IN-4 | Cathepsin L | Nanomolar range | [10] |

Experimental Protocols

Protocol 1: In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound on purified Cathepsin L enzyme activity using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L

-

This compound

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 1 mM EDTA and 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations. It is recommended to start with a broad range (e.g., 1 nM to 10 µM) to determine the approximate IC50.

-

Prepare enzyme solution: Dilute the recombinant Cathepsin L in Assay Buffer to the working concentration recommended by the manufacturer.

-

Assay setup:

-

Test wells: Add 20 µL of each this compound dilution to the wells of the 96-well plate.

-

Positive control wells (no inhibitor): Add 20 µL of Assay Buffer containing the same concentration of solvent used for the inhibitor dilutions.

-

Negative control wells (no enzyme): Add 40 µL of Assay Buffer.

-

-

Enzyme addition: Add 20 µL of the diluted Cathepsin L solution to the test and positive control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.

-

Kinetic measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.

-

Data analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates of the test wells to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the direct binding of this compound to Cathepsin L within a cellular context.

Materials:

-

Cultured cells expressing Cathepsin L

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (containing protease inhibitors, excluding cysteine protease inhibitors if possible)

-

Equipment for heating samples (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-Cathepsin L antibody

Procedure:

-

Cell treatment: Treat cultured cells with either vehicle control or a high concentration of this compound (e.g., 10-50 µM) for a specified time (e.g., 1-2 hours).

-

Cell harvesting and lysis: Harvest the cells, wash with PBS, and lyse them in Lysis Buffer.

-

Heat treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

-

Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample preparation and analysis:

-

Carefully collect the supernatants.

-

Denature the supernatant samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-Cathepsin L antibody to detect the amount of soluble Cathepsin L at each temperature.

-

-

Data analysis:

-

Quantify the band intensities for Cathepsin L in both the vehicle- and inhibitor-treated samples at each temperature.

-

Plot the percentage of soluble Cathepsin L against the temperature for both conditions.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of Cathepsin L in cellular processes and a typical workflow for evaluating a Cathepsin L inhibitor.

Caption: Cathepsin L Signaling Pathway.

Caption: Experimental Workflow for Inhibitor Evaluation.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. Cathepsin L Is Responsible for Processing and Activation of Proheparanase through Multiple Cleavages of a Linker Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 7. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cathepsin L Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of Cathepsin L Inhibitor III, a key tool for research in cancer biology, immunology, and neurodegenerative diseases. The following information is intended to ensure the stability and efficacy of the compound for experimental use.

Product Information and Specifications

Cathepsin L Inhibitor III, also known as Z-Phe-Tyr(tBu)-diazomethylketone, is a potent and irreversible inhibitor of Cathepsin L.[1] It exhibits significantly higher selectivity for Cathepsin L over other cathepsins, such as Cathepsin S, making it a valuable tool for specific pathway analysis.[2]

| Property | Value | Reference |

| Synonyms | Z-Phe-Tyr(tBu)-diazomethylketone, Z-FY(tBu)-DMK | [1] |

| CAS Number | 114014-15-2 | [1][3] |

| Molecular Formula | C₃₁H₃₄N₄O₅ | [1][2] |

| Molecular Weight | 542.6 g/mol | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥98% (TLC) | [2] |

| Solubility | 5 mg/mL in DMSO | [2] |

| Storage (Solid) | -20°C | [1][2] |

| Storage (in Solvent) | -80°C | [1] |

Reconstitution Protocol

Proper reconstitution of Cathepsin L Inhibitor III is critical for its activity and stability. The following protocol provides a step-by-step guide for preparing a stock solution.

Materials:

-

Cathepsin L Inhibitor III (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-